2-(Tetrahydrofuran-2-yl)isonicotinic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Electrochemical Reduction Studies : Isonicotinic acid has been studied for its electrochemical reduction mechanism in aqueous media, revealing a complex process involving reversible electron and proton transfers, chemical reactions, and dehydration to form 4-formylpyridine (Mathieu, Meunier-Prest, & Laviron, 1997).

Pro-chelating Agent Development : A new pro-chelating agent, BSIH, derived from isonicotinic acid, has been synthesized for inhibiting iron-promoted hydroxyl radical formation. This agent prevents oxidative damage by sequestering Fe3+ ions and is triggered by the presence of hydrogen peroxide (Charkoudian, Pham, & Franz, 2006).

Metal Complex Synthesis : Isonicotinic acid hydrazides have been used to synthesize various metal chelates, including those of Cu, Ni, Zn, Co, Mn, Sm, and Th. These chelates have been analyzed for their magnetic, thermal, and spectral properties, demonstrating the coordination behavior of these hydrazones with different metal ions (Maurya, Patel, & Sutradhar, 2003).

Coordination Polymer Creation : The deprotonated form of isonicotinic acid has been used as a bridging ligand in the structure of a pillared framework coordination polymer based on the Cd3(μ3-OH) unit. This demonstrates the potential of isonicotinic acid derivatives in constructing complex molecular architectures (Wang, Guan, Liu, & Huang, 2014).

Electrocatalytic CO2 Activation : Isonicotinic acid plays a role in the electrocatalytic synthesis of isonicotinic acid from CO2. The study illustrates the dual activity of electrocatalytic reduction products of CO2 in synthesizing isonicotinic acid, highlighting a novel approach for carbon capture and utilization (Khoshro, Zare, Jafari, & Gorji, 2015).

Selective Recognition of Molybdenum(VI) : Isonicotinic acid has been used as a functional monomer in the creation of Mo(VI) oxy ion-imprinted particles. These particles demonstrate high selectivity and binding capacity for Mo(VI), indicating potential applications in environmental remediation (Ren, Liu, Feng, Ma, Wen, & Zhang, 2013).

AMPA Receptor Potentiator Development : A tetrahydrofuran ether derivative, including isonicotinic acid-related compounds, has been identified as a potent AMPA receptor potentiator, suggesting its potential use in cognitive enhancement for schizophrenia treatment (Shaffer et al., 2015).

Synthesis of Luminescent Coordination Complexes : Isonicotinic acid has been employed in the synthesis and analysis of silver(I) dimer complexes, demonstrating noteworthy fluorescence properties, which may have applications in fluorescence probing and studies of membrane dynamics (Yuan & Liu, 2005).

Eigenschaften

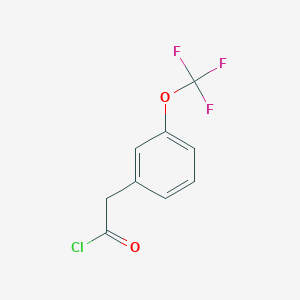

IUPAC Name |

2-(oxolan-2-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h3-4,6,9H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJLROCRRNBUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tetrahydrofuran-2-yl)isonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)

![methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405205.png)

![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)

![3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405207.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)

![ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405220.png)